An In-depth Technical Guide to 1,5-Dihydroxypentan-3-one: Structure, Properties, and Synthetic Potential
An In-depth Technical Guide to 1,5-Dihydroxypentan-3-one: Structure, Properties, and Synthetic Potential
This technical guide provides a comprehensive overview of 1,5-dihydroxypentan-3-one, a versatile chemical intermediate with significant potential for applications in research, particularly in the fields of fine chemical synthesis and drug development. While detailed peer-reviewed studies on this specific molecule are not abundant, this paper synthesizes available data from chemical databases and supplier specifications, coupled with established principles of organic chemistry, to offer valuable insights for researchers, scientists, and drug development professionals.
Molecular Structure and Chemical Identity
1,5-Dihydroxypentan-3-one is a symmetrical dihydroxyketone. Its structure features a five-carbon chain with a central ketone functional group and primary hydroxyl groups at the terminal positions.[1][2]
The IUPAC name for this compound is 1,5-dihydroxypentan-3-one.[2] It is also commonly referred to as 1,5-dihydroxy-3-pentanone.[1] The presence of two hydroxyl groups and a central ketone makes it a trifunctional molecule, imparting a unique combination of reactivity and physical properties.
The key identifiers for this compound are:
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CAS Number: 4254-85-7[3]
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Molecular Formula: C₅H₁₀O₃[3]
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Molecular Weight: 118.13 g/mol
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InChI Key: DEOWHQAFPBKSMV-UHFFFAOYSA-N[1]
Caption: 2D structure of 1,5-Dihydroxypentan-3-one.
Physicochemical Properties
The physicochemical properties of 1,5-Dihydroxypentan-3-one are largely dictated by its functional groups. The hydroxyl groups contribute to its polarity and ability to act as both a hydrogen bond donor and acceptor, suggesting good solubility in polar solvents.[5] The ketone group also contributes to its polarity.
| Property | Value | Source |
| Appearance | Yellow liquid | [6] |
| Purity | ≥ 95% (HPLC) | [3][6] |
| Boiling Point | 271.0 ± 15.0 °C (Predicted) | [5] |
| Density | 1.144 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in polar and nonpolar solvents | [5] |
| Storage Conditions | Store at 0 - 8 °C, sealed in a dry place | [4][6] |
Spectroscopic Characterization (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Due to the molecule's symmetry, only two distinct signals for the methylene protons and one for the hydroxyl protons would be expected. The protons on the carbons adjacent to the hydroxyl groups (C1 and C5) would likely appear as a triplet, coupled to the adjacent methylene protons. The protons on the carbons adjacent to the ketone (C2 and C4) would also appear as a triplet. The hydroxyl protons would likely be a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
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¹³C NMR: Three distinct signals are expected. The carbon of the ketone (C3) would have the largest chemical shift (downfield). The carbons bearing the hydroxyl groups (C1 and C5) would be next, followed by the carbons adjacent to the ketone (C2 and C4).
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its functional groups:
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A strong, broad peak around 3300-3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups.
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A strong, sharp peak around 1710 cm⁻¹ due to the C=O stretching of the ketone.
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Peaks in the 2850-2950 cm⁻¹ region for C-H stretching.
Mass Spectrometry: The nominal molecular weight is 118, so the molecular ion peak (M+) would be observed at m/z 118. Common fragmentation patterns would likely involve the loss of water (M-18), cleavage adjacent to the carbonyl group, and other fragmentations characteristic of ketones and alcohols.
Reactivity and Synthetic Potential
The trifunctional nature of 1,5-dihydroxypentan-3-one makes it a versatile building block in organic synthesis.[5][6] Its reactivity is centered around its two primary hydroxyl groups and one ketone.
Reactions of the Hydroxyl Groups:
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Esterification: The primary hydroxyl groups can be readily esterified with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. This is a common reaction for modifying the properties of a molecule or for introducing protecting groups.[6]
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Oxidation: The primary alcohols can be oxidized to aldehydes or carboxylic acids, depending on the reaction conditions and the oxidizing agent used. This would transform the molecule into a diketone or a dicarboxylic acid ketone.[6]
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Etherification: The hydroxyl groups can be converted to ethers, for example, through the Williamson ether synthesis.
Reactions of the Ketone Group:
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Reduction: The ketone can be reduced to a secondary alcohol, yielding 1,3,5-pentanetriol.
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Reductive Amination: The ketone can undergo reductive amination to introduce a nitrogen-containing functional group.
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Wittig Reaction: The ketone can be converted to an alkene via the Wittig reaction.
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Grignard and Organolithium Reactions: The ketone is susceptible to nucleophilic attack by organometallic reagents to form tertiary alcohols.
Caption: Potential reaction pathways for 1,5-Dihydroxypentan-3-one.
Potential Applications in Drug Development and Research
While specific examples of 1,5-dihydroxypentan-3-one in drug development are not prominent in the literature, its structural motifs are relevant. As a small, functionalized molecule, it can serve as a valuable scaffold or intermediate in the synthesis of more complex molecules.[5][6]
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Scaffold for Library Synthesis: The three functional groups provide handles for combinatorial chemistry, allowing for the rapid generation of a library of derivatives for biological screening.
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Linker Chemistry: The symmetrical nature and terminal hydroxyl groups make it a candidate for use as a linker in applications such as antibody-drug conjugates (ADCs) or PROTACs, after appropriate functionalization.
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Analogy to Biologically Active Dihydroxyketones: The dihydroxyketone moiety is present in biologically important molecules. For instance, 4,5-dihydroxy-2,3-pentanedione (DPD) is an autoinducer involved in bacterial quorum sensing.[7][8] Research into DPD and its analogs to modulate bacterial communication highlights the potential biological relevance of the dihydroxyketone scaffold.[7][8] The synthesis of DPD analogs for structure-activity relationship (SAR) studies demonstrates a research paradigm where a simple core like 1,5-dihydroxypentan-3-one could be valuable.
Proposed Synthetic Route
A plausible and straightforward synthesis of 1,5-dihydroxypentan-3-one could be envisioned starting from readily available precursors. One such conceptual pathway is the hydration of a divinyl ketone, which itself can be synthesized from acetone and formaldehyde.
Caption: A conceptual synthetic pathway to 1,5-Dihydroxypentan-3-one.
Disclaimer: This proposed synthesis is based on established chemical principles and is for illustrative purposes. A thorough literature search and experimental validation would be required to establish a robust and optimized protocol.
Safety and Handling
According to available safety data sheets, 1,5-dihydroxypentan-3-one should be handled with care in a well-ventilated area.[9] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[9] It should be stored in a tightly closed container in a cool, dry place.[9]
Conclusion
1,5-Dihydroxypentan-3-one is a chemical with considerable, albeit largely underexplored, potential as a building block in synthetic chemistry. Its symmetrical structure and trifunctionality offer a range of possibilities for creating diverse and complex molecules. While a dedicated body of peer-reviewed literature is currently lacking, the fundamental principles of its reactivity are well-understood. For drug development professionals and researchers, this molecule represents an opportunity to innovate, whether by incorporating it as a novel scaffold, utilizing it as a versatile linker, or exploring the biological activities of its derivatives. Further research into the synthesis, reactivity, and applications of 1,5-dihydroxypentan-3-one is warranted to fully unlock its potential.
References
Sources
- 1. 1,5-Dihydroxy-3-pentanone | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 2. 1,5-Dihydroxypentan-3-one | C5H10O3 | CID 14923234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. guidechem.com [guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Versatile Strategy for the Synthesis of 4,5-Dihydroxy-2,3-Pentanedione (DPD) and Related Compounds as Potential Modulators of Bacterial Quorum Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
